molecular formula C11H12F2O2 B2917449 4-[4-(Difluoromethoxy)phenyl]butan-2-one CAS No. 733044-93-4

4-[4-(Difluoromethoxy)phenyl]butan-2-one

Cat. No.: B2917449
CAS No.: 733044-93-4
M. Wt: 214.212
InChI Key: ABLIXIYSRZALED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 4-[4-(Difluoromethoxy)phenyl]butan-2-one is C11H12F2O2. The InChI code for this compound is 1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 214.21. It is a liquid at room temperature .

Scientific Research Applications

Catalysis and Synthesis

Research has explored the use of palladium nanoparticles in catalyzing reactions involving compounds structurally related to 4-[4-(Difluoromethoxy)phenyl]butan-2-one. In a study by Boffi et al. (2011), a procedure utilizing palladium catalysts was developed for synthesizing chiral alcohols like (R)‐(−)‐rhododendrol, starting from compounds such as 4‐(4‐Methoxyphenyl)‐butan‐2‐one. This process involves a Heck reaction followed by an enantioselective enzyme-catalyzed reduction, showcasing the potential of this compound in advanced catalytic synthesis (Boffi et al., 2011).

Electrochemical Applications

Electrochemical processes involving similar ketones have been studied. For instance, Bryan and Grimshaw (1997) investigated the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, revealing insights into the electrochemical conversion of related compounds into 4-phenylbutan-2-ones. This study highlights the potential of this compound in electrochemical applications (Bryan & Grimshaw, 1997).

Material Science and Photophysical Properties

Zhang et al. (2016) explored the magnetization dynamics of Dysprosium(III) single-ion magnets associated with guest molecules, including compounds structurally similar to this compound. The study found that different barrier heights in magnetization dynamics could be achieved by modifying the guest molecules, indicating the possible role of this compound in influencing magnetic properties in material science applications (Zhang et al., 2016).

Medical Cosmetology

Wu et al. (2015) discovered that 4-(phenylsulfanyl)butan-2-one, a compound related to this compound, can inhibit melanin synthesis and melanosome maturation both in vitro and in vivo. This suggests potential applications of similar compounds in medical cosmetology, particularly in skin whitening and treatment of pigmentation disorders (Wu et al., 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIXIYSRZALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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